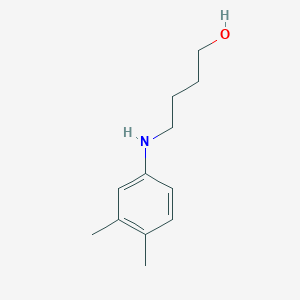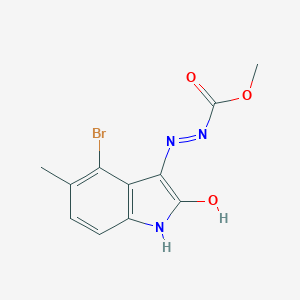
4-(3,4-Dimethyl-phenylamino)-butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure Analysis
4-(3,4-Dimethyl-phenylamino)-butan-1-ol and its derivatives are significant in the study of crystal structures. The synthesis of related butyrate and 1,3-dioxane derivatives has led to detailed crystallographic analyses, providing insights into their molecular configurations and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Jebas et al., 2013).
Pharmaceutical Research
Compounds related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol have been synthesized with potential pharmaceutical applications. For instance, new derivatives with antituberculosis activity have been developed, indicating the potential of these compounds in treating infectious diseases (Omel’kov et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research into 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols, a class of compounds related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, has demonstrated their potential for anti-inflammatory and analgesic activities. This highlights the compound's relevance in the development of new pain relief and anti-inflammatory medications (Menozzi et al., 2000).
Organic Synthesis and Catalysis
Compounds similar to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol are used in organic synthesis and catalysis. For example, studies involving the methylation and ethylation of unsaturated alcohols, including compounds like 3-buten-1-ol, demonstrate the role of these molecules in developing new synthetic methods and catalysts (Youngblood et al., 1978).
Antioxidant Research
In the field of antioxidant research, studies on derivatives of 2,6-dimethyl-5-hepten-2-ol, closely related to 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, have been conducted to understand their radical scavenging activities. These insights are crucial for developing new antioxidants in pharmaceutical and food industries (Stobiecka et al., 2016).
Corrosion Inhibition
The derivatives of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol are also explored for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) help in understanding their inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion inhibitors (Wang et al., 2006).
特性
IUPAC Name |
4-(3,4-dimethylanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXIMPEMFEDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethyl-phenylamino)-butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B464533.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide](/img/structure/B464536.png)


![3-methyl-N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B464544.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B464548.png)
![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B464593.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)

![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)